4-(2-Hydroxyethyl)pyrrolidin-2-one
Overview
Description
“4-(2-Hydroxyethyl)pyrrolidin-2-one” is a compound with the CAS Number: 1319736-87-2 . It has a molecular weight of 129.16 and is often found in the form of a powder . The IUPAC name for this compound is 4-(2-hydroxyethyl)-2-pyrrolidinone .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “4-(2-Hydroxyethyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “4-(2-Hydroxyethyl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure is further characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .
Chemical Reactions Analysis
The pyrrolidine ring in “4-(2-Hydroxyethyl)pyrrolidin-2-one” is a versatile scaffold that can undergo various chemical reactions . The ring can be constructed from different cyclic or acyclic precursors, or functionalized if it is preformed .
Physical And Chemical Properties Analysis
“4-(2-Hydroxyethyl)pyrrolidin-2-one” is a powder at room temperature . It has a molecular weight of 129.16 . The compound’s InChI Code is 1S/C6H11NO2/c8-2-1-5-3-6(9)7-4-5/h5,8H,1-4H2,(H,7,9) .
Scientific Research Applications
Chemical Synthesis
“4-(2-Hydroxyethyl)pyrrolidin-2-one” can be used as a building block in chemical synthesis . It can be used in the synthesis of hexakis [2- (2-oxo-1-pyrrolidinyl)ethoxy]cyclotriphosphazene by a nucleophilic substitution reaction with hexachlorocyclotriphosphazene .
Synthesis of Alkaloids
Pyrrolidin-2-ones, including “4-(2-Hydroxyethyl)pyrrolidin-2-one”, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products.
Synthesis of Unusual β-Amino Acids
“4-(2-Hydroxyethyl)pyrrolidin-2-one” has been used in the synthesis of unusual β-amino acids such as statin and its derivatives . β-Amino acids occur rarely in nature but are biologically important. They are components of many antibiotics and can serve as building blocks for the chemical synthesis of both natural and artificial peptides.
Drug Discovery
The pyrrolidine ring, which is a part of “4-(2-Hydroxyethyl)pyrrolidin-2-one”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activities
The pyrrolidine moiety, which is a part of “4-(2-Hydroxyethyl)pyrrolidin-2-one”, is represented widely in natural products, especially in alkaloids isolated from plants or microorganisms . These compounds show different biological activities, such as antioxidant, anti-inflammatory, antihyperglycemic properties, antimicrobial, antifungal properties, and anticancer properties .
Design of New Pyrrolidine Compounds
The stereogenicity of carbons in the pyrrolidine ring, which is a part of “4-(2-Hydroxyethyl)pyrrolidin-2-one”, can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This feature can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Safety and Hazards
Future Directions
The pyrrolidine ring, a key feature of “4-(2-Hydroxyethyl)pyrrolidin-2-one”, is a versatile scaffold for novel biologically active compounds . The future of this compound lies in the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 4-(2-hydroxyethyl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including 4-(2-hydroxyethyl)pyrrolidin-2-one, are known to interact with their targets in a way that is influenced by the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their interaction with enantioselective proteins .
properties
IUPAC Name |
4-(2-hydroxyethyl)pyrrolidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-2-1-5-3-6(9)7-4-5/h5,8H,1-4H2,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLIRRDZCYCNQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)pyrrolidin-2-one | |
CAS RN |
1319736-87-2 | |
Record name | 4-(2-hydroxyethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.